4-(3,4-difluorobenzyl)thiomorpholine

Description

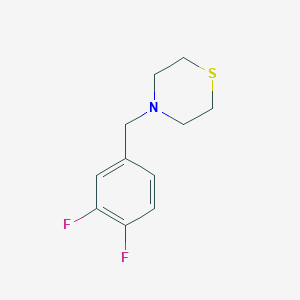

4-(3,4-Difluorobenzyl)thiomorpholine is a heterocyclic amine featuring a thiomorpholine core (a six-membered ring containing one sulfur and one nitrogen atom) substituted with a 3,4-difluorobenzyl group. Thiomorpholine derivatives are widely explored in medicinal chemistry due to their balanced lipophilicity, metabolic stability, and ability to modulate electronic properties via sulfur oxidation states (sulfide, sulfoxide, sulfone) .

The 3,4-difluorobenzyl substituent introduces strong electron-withdrawing effects, which may enhance binding interactions with biological targets such as kinases or GPCRs. This substitution pattern also reduces metabolic degradation compared to non-fluorinated analogues, as fluorine resists cytochrome P450-mediated oxidation .

Properties

IUPAC Name |

4-[(3,4-difluorophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NS/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQZYJIPOLUJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-(4-Nitrophenyl)thiomorpholine

- Structure : Nitro group at the para position of the benzyl substituent.

- Key Properties :

- The nitro group is strongly electron-withdrawing, making the compound a precursor for amide coupling via reduction to an aniline .

- Crystal structure analysis reveals centrosymmetric dimers stabilized by C–H···O hydrogen bonds and π-stacking interactions, differing from its morpholine analogue due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .

- Higher lipophilicity (logP) than morpholine derivatives, enhancing membrane permeability but requiring metabolic oxidation (e.g., sulfone formation) for renal clearance .

4-(4-Fluorobenzyl)thiomorpholine

- Structure : Single fluorine atom at the para position of the benzyl group.

- Key Properties: Molecular weight: 211.3 g/mol (C${11}$H${14}$FNS) . The mono-fluorinated derivative exhibits moderate electron-withdrawing effects, balancing reactivity and metabolic stability. Compared to the 3,4-difluoro analogue, reduced steric and electronic effects may lower target affinity but improve solubility .

N-(3,4-Difluorobenzyl)piperidin-4-amine Dihydrochloride

- Structure : Piperidine ring instead of thiomorpholine, with a 3,4-difluorobenzyl group.

- Piperidine’s conformational flexibility may enhance binding to flat binding pockets compared to the more rigid thiomorpholine .

Thiomorpholine Sulfone Derivatives (e.g., 4-[(4-Bromo-2-fluorophenyl)methyl]thiomorpholine 1,1-Dioxide)

- Structure : Thiomorpholine oxidized to a sulfone (S=O bonds).

- Key Properties :

Data Table: Structural and Functional Comparison

| Compound | Substituent | Heterocycle | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-(3,4-Difluorobenzyl)thiomorpholine | 3,4-difluorobenzyl | Thiomorpholine | ~225.3* | High lipophilicity; dual fluorine enhances target affinity and stability. |

| 4-(4-Nitrophenyl)thiomorpholine | 4-nitrophenyl | Thiomorpholine | 255.3 | Precursor for aniline derivatives; strong electron-withdrawing nitro group. |

| 4-(4-Fluorobenzyl)thiomorpholine | 4-fluorobenzyl | Thiomorpholine | 211.3 | Moderate lipophilicity; single fluorine balances solubility and activity. |

| N-(3,4-Difluorobenzyl)piperidin-4-amine | 3,4-difluorobenzyl | Piperidine | 329.2 (dihydrochloride) | Reduced lipophilicity; flexible ring for diverse binding modes. |

| Thiomorpholine 1,1-dioxide | 4-bromo-2-fluorobenzyl | Thiomorpholine sulfone | 322.19 | High polarity; resistant to metabolic oxidation. |

* Estimated based on molecular formula (C${11}$H${12}$F$_2$NS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.